molecular formula C12H15N3O5S B5626064 1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide

1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No.: B5626064
M. Wt: 313.33 g/mol
InChI Key: IKUKJAFFKBIHSL-UHFFFAOYSA-N
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Description

1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a nitrophenyl group attached to a sulfonyl moiety, which is further connected to a piperidine ring with a carboxamide group

Preparation Methods

The synthesis of 1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with piperidine-4-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The piperidine ring can undergo oxidation reactions to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common reagents and conditions used in these reactions include:

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium dithionite

    Oxidizing Agents: m-Chloroperbenzoic acid, potassium permanganate

    Solvents: Dichloromethane, ethanol, water

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative.

Scientific Research Applications

1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the Hedgehog signaling pathway by binding to the transmembrane domain of Smoothened, a key protein in this pathway . This activation leads to the expansion of intestinal stem cells and regeneration of crypts, which can mitigate the effects of gastrointestinal acute radiation syndrome.

Comparison with Similar Compounds

1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5S/c13-12(16)9-5-7-14(8-6-9)21(19,20)11-3-1-10(2-4-11)15(17)18/h1-4,9H,5-8H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUKJAFFKBIHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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